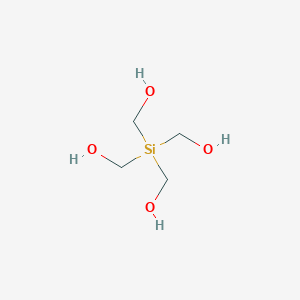
Methanol, silanetetrayltetrakis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol, silanetetrayltetrakis- is a chemical compound that consists of a silicon atom bonded to four methanol molecules
准备方法
Synthetic Routes and Reaction Conditions: Methanol, silanetetrayltetrakis- can be synthesized through the direct reaction of silicon with methanol in the presence of a catalyst. For instance, using copper-based catalysts, the reaction can be carried out at temperatures ranging from 200°C to 340°C. The specific conditions, such as the type of catalyst and the temperature, can influence the formation of different products like trimethoxysilane and tetramethoxysilane .
Industrial Production Methods: Industrial production of methanol, silanetetrayltetrakis- typically involves the use of copper-based catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps like pretreatment of the catalyst, reaction under nitrogen atmosphere, and subsequent purification of the product.
化学反应分析
Types of Reactions: Methanol, silanetetrayltetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: Methanol groups can be substituted with other functional groups, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute methanol groups under appropriate conditions.
Major Products:
Oxidation: Silicon dioxide.
Reduction: Silicon hydrides.
Substitution: Organosilicon compounds with different functional groups.
科学研究应用
Methanol, silanetetrayltetrakis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of methanol, silanetetrayltetrakis- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound can act as a source of methanol or silicon, participating in the formation of new chemical bonds and structures. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
相似化合物的比较
Methanol, silanetetrayltetrakis- can be compared with other similar compounds, such as:
Trimethoxysilane: Contains three methanol groups bonded to silicon.
Tetramethoxysilane: Contains four methanol groups bonded to silicon, similar to methanol, silanetetrayltetrakis- but with different structural properties.
Silicon Hydrides: Compounds where hydrogen atoms are bonded to silicon instead of methanol groups.
Uniqueness: Methanol, silanetetrayltetrakis- is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo different types of chemical reactions and form a wide range of products makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
874521-43-4 |
|---|---|
分子式 |
C4H12O4Si |
分子量 |
152.22 g/mol |
IUPAC 名称 |
tris(hydroxymethyl)silylmethanol |
InChI |
InChI=1S/C4H12O4Si/c5-1-9(2-6,3-7)4-8/h5-8H,1-4H2 |
InChI 键 |
AYPSYMMFDVSUFP-UHFFFAOYSA-N |
规范 SMILES |
C(O)[Si](CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



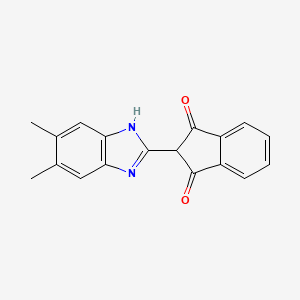
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
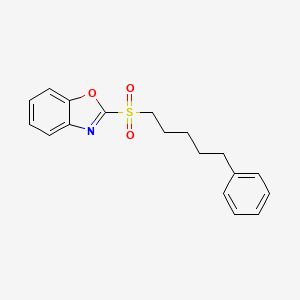
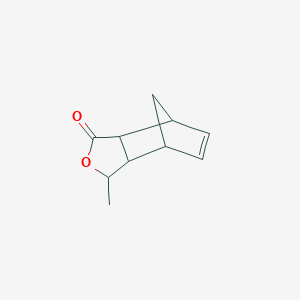
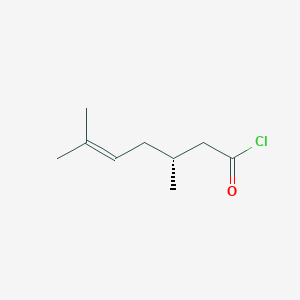
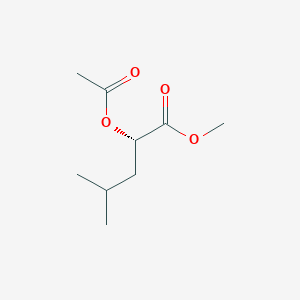
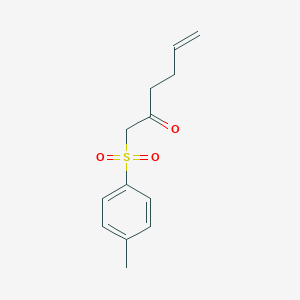
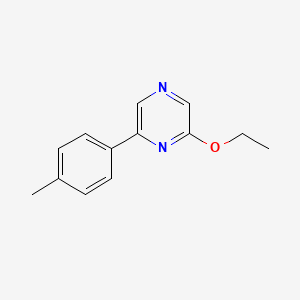
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
